molecular formula C14H12ClFN2O2S B6290662 N'-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2432855-14-4

N'-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B6290662
CAS RN: 2432855-14-4
M. Wt: 326.8 g/mol
InChI Key: IGWWEAZYAFOWIS-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic compound. It contains a benzylidene group, which is a type of imine that has a double bond between a carbon and a nitrogen . It also contains a sulfonohydrazide group, which is a type of functional group that includes sulfur, nitrogen, and hydrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds might be toxic or corrosive. Without specific information on this compound, it’s hard to provide detailed safety and hazard information .

properties

IUPAC Name

N-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWWEAZYAFOWIS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

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